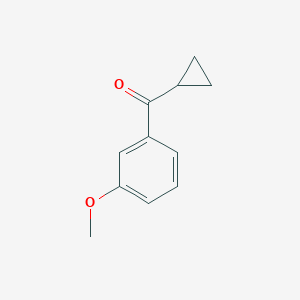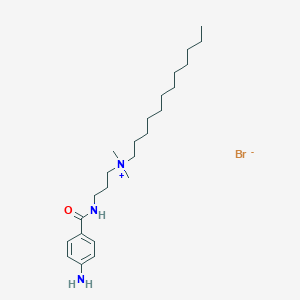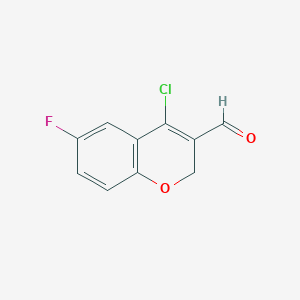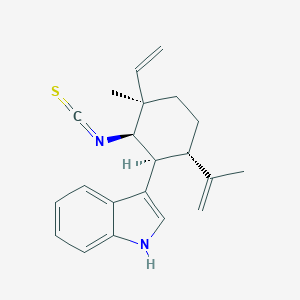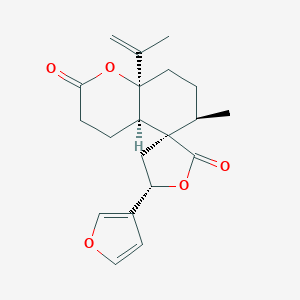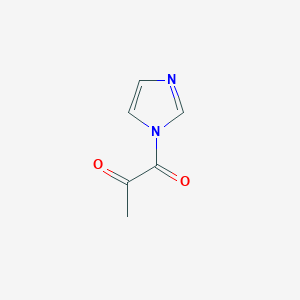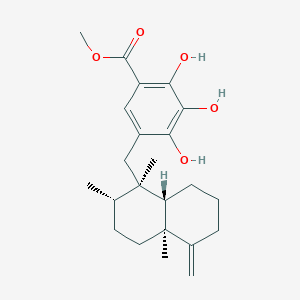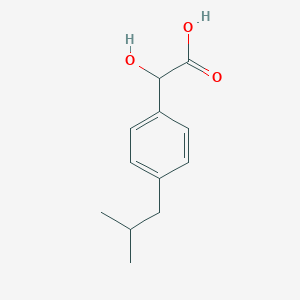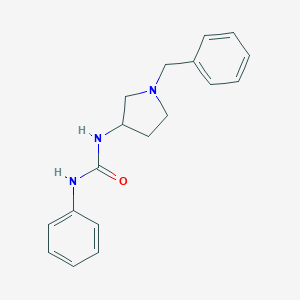
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea, commonly known as BP-3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BP-3 belongs to the class of N-phenylurea derivatives and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BP-3 is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. In anticancer research, BP-3 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, BP-3 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be involved in the development of the disease.
Efectos Bioquímicos Y Fisiológicos
BP-3 has been shown to have various biochemical and physiological effects, depending on its application. In anticancer research, BP-3 has been shown to induce DNA damage and cell cycle arrest in cancer cells. In Alzheimer's disease research, BP-3 has been shown to reduce the formation of amyloid-beta oligomers, which are believed to be toxic to neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BP-3 has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its versatility, as it can be used in various scientific research fields. However, one limitation is its potential toxicity, which requires careful handling and monitoring in experiments.
Direcciones Futuras
There are several future directions for BP-3 research, including the development of more potent derivatives, the investigation of its potential use in other diseases, and the study of its mechanism of action. Additionally, the synthesis of BP-3 using more sustainable and environmentally friendly methods is an area of future research. Overall, BP-3 has significant potential for scientific research applications and warrants further investigation.
Métodos De Síntesis
BP-3 can be synthesized using different methods, including the reaction between 1-benzylpyrrolidine-3-carboxylic acid and phenyl isocyanate. Another method involves the reaction between 1-benzylpyrrolidine-3-carboxamide and phenyl isocyanate in the presence of a base. The synthesis of BP-3 is a crucial step in its scientific research applications.
Aplicaciones Científicas De Investigación
BP-3 has been studied in various scientific research fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BP-3 has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In neuroscience, BP-3 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In materials science, BP-3 has been investigated for its potential use in the synthesis of functionalized polymers.
Propiedades
Número CAS |
19985-24-1 |
|---|---|
Nombre del producto |
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |
Fórmula molecular |
C18H21N3O |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-(1-benzylpyrrolidin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C18H21N3O/c22-18(19-16-9-5-2-6-10-16)20-17-11-12-21(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,19,20,22) |
Clave InChI |
RKROQEVUVQKKGT-UHFFFAOYSA-N |
SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Sinónimos |
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








